Cas no 536701-93-6 (N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)sulfanylacetamide)

N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)sulfanylacetamide Chemical and Physical Properties
Names and Identifiers
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- N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)sulfanylacetamide
- N-(2,4-dimethoxyphenyl)-2-((2-methyl-1H-indol-3-yl)thio)acetamide
- Acetamide, N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)thio]-
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- Inchi: 1S/C19H20N2O3S/c1-12-19(14-6-4-5-7-15(14)20-12)25-11-18(22)21-16-9-8-13(23-2)10-17(16)24-3/h4-10,20H,11H2,1-3H3,(H,21,22)
- InChI Key: GPDRHHXSOCGUSR-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(OC)C=C1OC)(=O)CSC1C2=C(NC=1C)C=CC=C2
Experimental Properties
- Density: 1.29±0.1 g/cm3(Predicted)
- Boiling Point: 581.6±50.0 °C(Predicted)
- pka: 12.48±0.70(Predicted)
N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)sulfanylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0575-0027-5mg |
N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide |
536701-93-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0575-0027-10μmol |
N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide |
536701-93-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0575-0027-15mg |
N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide |
536701-93-6 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0575-0027-1mg |
N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide |
536701-93-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0575-0027-2mg |
N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide |
536701-93-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0575-0027-40mg |
N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide |
536701-93-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0575-0027-50mg |
N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide |
536701-93-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0575-0027-5μmol |
N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide |
536701-93-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0575-0027-25mg |
N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide |
536701-93-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0575-0027-75mg |
N-(2,4-dimethoxyphenyl)-2-[(2-methyl-1H-indol-3-yl)sulfanyl]acetamide |
536701-93-6 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)sulfanylacetamide Related Literature
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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3. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
Additional information on N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)sulfanylacetamide
Introduction to N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)sulfanylacetamide and Its Significance in Modern Chemical Biology
N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)sulfanylacetamide (CAS No: 536701-93-6) is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential therapeutic applications. This compound, characterized by its intricate molecular framework, combines elements from two distinct pharmacophoric regions: a dimethoxyphenyl moiety and a methylated indole sulfanylacetamide group. The synergistic interplay between these structural components has positioned this molecule as a promising candidate for further exploration in drug discovery and molecular research.
The dimethoxyphenyl group, a well-known aromatic ring system, is frequently encountered in natural products and pharmaceuticals. Its presence in N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)sulfanylacetamide contributes to the compound's hydrophobicity and potential interaction with various biological targets. Specifically, the methoxy substituents at the 2 and 4 positions enhance the electron density of the aromatic ring, making it more susceptible to nucleophilic attack and thus facilitating diverse chemical modifications. This feature is particularly valuable in medicinal chemistry, where such modifiability is often essential for optimizing drug-like properties.
In contrast, the methylated indole sulfanylacetamide moiety introduces a different set of characteristics to the molecule. Indole derivatives are widely recognized for their biological activity, with numerous examples serving as key pharmacological agents. The sulfanylacetamide functional group further enhances the compound's potential bioactivity by providing a polar anchor that can interact with biological targets through hydrogen bonding or ionic interactions. The presence of a methyl group at the 2-position of the indole ring adds another layer of complexity, influencing both the electronic properties and steric environment of the molecule.
The combination of these two pharmacophoric regions in N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)sulfanylacetamide suggests a multifaceted interaction profile with biological targets. Recent studies have begun to explore the potential of this compound in modulating various signaling pathways relevant to human health and disease. For instance, preliminary in vitro assays have indicated that this molecule may exhibit inhibitory activity against certain enzymes implicated in inflammatory responses. The precise mechanism of action remains under investigation, but the structural features of the compound hint at its ability to interfere with key enzymatic steps through competitive binding or allosteric modulation.
The significance of N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)sulfanylacetamide extends beyond its potential therapeutic applications. Its unique chemical structure makes it an attractive scaffold for derivative synthesis, allowing researchers to explore analogs with tailored properties. By systematically modifying either the dimethoxyphenyl or methylated indole sulfanylacetamide components, scientists can fine-tune the compound's solubility, bioavailability, and target specificity. This flexibility underscores the compound's value as a building block in synthetic chemistry and drug development pipelines.
The latest advancements in computational chemistry have further enhanced our understanding of N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)sulfanylacetamide. Molecular modeling studies have been employed to predict its binding modes with various biological targets, providing insights into how different parts of the molecule interact with their intended receptors. These computational approaches have complemented experimental efforts by offering rapid screening of potential interactions and guiding the design of more effective derivatives. Such integrative strategies highlight the importance of interdisciplinary collaboration in modern chemical biology research.
In conclusion, N-(2,4-dimethoxyphenyl)-2-(2-methyl-1H-indol-3-yl)sulfanylacetamide(CAS No: 536701-93-6) represents a compelling example of how structural complexity can translate into functional diversity. Its unique combination of pharmacophoric regions has positioned it as a focal point for ongoing research in chemical biology. As our understanding of its properties continues to evolve, so too will its potential applications in medicine and biotechnology. The continued exploration of this compound promises to yield valuable insights into molecular interactions and therapeutic strategies for a wide range of health conditions.
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